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Compound of Interest

Compound Name: 8-Acetoxy-2-chloro-1-octene

CAS No.: 731773-22-1

Cat. No.: B1290955

Get Quote

Executive Summary & Structural Context
8-Acetoxy-2-chloro-1-octene is a specialized bifunctional intermediate used primarily in

transition-metal catalyzed cross-coupling reactions (e.g., Negishi or Suzuki coupling) where the

vinyl chloride moiety serves as an electrophile, while the distal acetate protects a terminal

alcohol.

The primary challenge in synthesizing and isolating this compound is differentiating it from its

regioisomer (1-chloro-1-octene derivative) and its halogenated analogs (Bromo/Iodo variants).

This guide provides a definitive spectroscopic framework to distinguish the target molecule

("The Hero") from these common challengers.

Structural Hierarchy
The following diagram illustrates the structural relationships and key differentiation points

between the target and its analogs.
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TARGET: 8-Acetoxy-2-chloro-1-octene
(Vinyl Chloride at C2)

Regioisomer: 8-Acetoxy-1-chloro-1-octene
(Vinyl Chloride at C1)

Differentiation: Coupling Constants (J)

Halogen Analog: 8-Acetoxy-2-bromo-1-octene
(Vinyl Bromide)

Differentiation: MS Isotope Pattern

Parent: 8-Acetoxy-1-octene
(Non-halogenated)

Differentiation: Chemical Shift

Click to download full resolution via product page

Figure 1: Structural relationship map highlighting the primary spectroscopic discriminators

between the target molecule and its analogs.

NMR Spectroscopy: The Primary Discriminator
Nuclear Magnetic Resonance (NMR) is the most reliable method for distinguishing the 2-chloro

isomer from the 1-chloro isomer. The substitution pattern of the alkene dictates the splitting

pattern.

Comparative Data Table: H NMR (Vinyl Region)
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Feature
Target: 2-Chloro-1-

octene

Analog: 1-Chloro-1-

octene

Analog: 2-Bromo-1-

octene

Proton Type
Geminal (

)

Vicinal (

)

Geminal (

)

Multiplicity
Singlets (or fine

doublets)
Doublet of Triplets (dt) Singlets

Coupling (

)

Shift (

)

Visual Cue
Two distinct sharp

peaks

Complex multiplet

region

Two distinct sharp

peaks (shifted

downfield)

Mechanistic Insight[2]
2-Chloro Isomer (Target): The protons are on the same carbon (C1). The geminal coupling

constant is very small (

), often appearing as two singlets. The chlorine atom deshields these protons, pushing them
downfield compared to the parent octene.

1-Chloro Isomer (Impurity): The protons are on adjacent carbons (C1 and C2). They exhibit

large vicinal coupling (

). If the synthesis involves hydrochlorination of an alkyne, you will often see a mixture of cis
and trans 1-chloro isomers, identified by their

values (14 Hz for trans, 7 Hz for cis).

Protocol: Solvent Selection for Resolution
While
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is standard, accidental equivalence can occur between the methylene protons of the octyl
chain.

Recommendation: If the aliphatic region (1.2 - 1.8 ppm) is unresolved, switch to Benzene-

(

). The magnetic anisotropy of the benzene ring often induces shift dispersion in aliphatic
chains, allowing for accurate integration of the C3-C7 methylene protons.

Infrared (IR) Spectroscopy[3]
IR is less specific for structural isomers but critical for functional group validation.

C=O Stretch (Acetate): A strong, sharp band at 1740 cm⁻¹. This confirms the integrity of the

protecting group.

C=C Stretch (Vinyl Halide):

2-Chloro:

.

2-Bromo:

.

Note: The heavy halogen atom lowers the frequency of the C=C stretch compared to the

non-halogenated parent (1640 cm⁻¹).

C-X Stretch (Fingerprint Region):

C-Cl: 600–800 cm⁻¹ (Strong, broad).

C-Br: 500–600 cm⁻¹ (shifted to lower energy due to increased mass of Br).

Mass Spectrometry (MS): Isotopic Validation
Mass spectrometry provides the "smoking gun" for halogen identity through isotopic abundance

patterns.
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Isotope Pattern Analysis
Molecule M+ Peak M+2 Peak Ratio (M : M+2)

2-Chloro Analog X X+2

3 : 1 (Natural

abundance of

vs

)

2-Bromo Analog Y Y+2

1 : 1 (Natural

abundance of

vs

)

Parent Octene Z Z+2

Negligible (only

contributions)

Fragmentation Pathway
Both the target and its analogs will exhibit a characteristic loss of acetic acid (AcOH) under

Electron Impact (EI) ionization.

Diagnostic Loss:

.

Mechanism: McLafferty rearrangement or 1,2-elimination of the acetate group. This confirms

the presence of the 8-acetoxy tail.

Experimental Workflow: Identification Decision Tree
Use this workflow to validate your synthesized product.
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Crude Product Mixture

1. Run 1H NMR (CDCl3)

Vinyl Region Analysis (5.0 - 6.5 ppm)

Two Singlets (5.1 - 5.3 ppm)

Observed

Multiplets (dt, 5.8 - 6.2 ppm)

Observed

3. Run MS (EI/ESI) 2. Check Coupling (J)

IMPURITY: 1-Chloro Isomer

J = 7 or 14 Hz

CONFIRMED: 2-Chloro Isomer

M:M+2 = 3:1

Click to download full resolution via product page

Figure 2: Logic flow for identifying 8-Acetoxy-2-chloro-1-octene in a crude reaction mixture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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